Oxytocin

Descripción

Propiedades

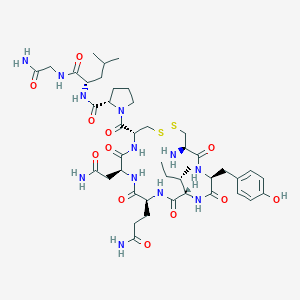

IUPAC Name |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66N12O12S2/c1-5-22(4)35-42(66)49-26(12-13-32(45)57)38(62)51-29(17-33(46)58)39(63)53-30(20-69-68-19-25(44)36(60)50-28(40(64)54-35)16-23-8-10-24(56)11-9-23)43(67)55-14-6-7-31(55)41(65)52-27(15-21(2)3)37(61)48-18-34(47)59/h8-11,21-22,25-31,35,56H,5-7,12-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,66)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64)/t22-,25-,26-,27-,28-,29-,30-,31-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOPRXBHLZRZKH-DSZYJQQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H66N12O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048361 | |

| Record name | Oxytocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1007.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in water, butanol | |

| Record name | Oxytocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

50-56-6 | |

| Record name | Oxytocin [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxytocin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00107 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxytocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxytocin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxytocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

192-194 ℃ | |

| Record name | Oxytocin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00107 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Métodos De Preparación

CTC Resin-Based Synthesis

The CN106589069B patent outlines a hybrid solid-liquid phase method using chlorotrityl chloride (CTC) resin as the solid-phase carrier. This approach synthesizes two intermediates:

-

First Intermediate : Synthesized on CTC resin via sequential coupling of Boc-Cys(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH, Fmoc-Gln(Trt)-OH, Fmoc-Asn(Trt)-OH, and Fmoc-Cys(Trt)-OH. Piperazine replaces traditional piperidine for Fmoc deprotection, reducing toxicity.

-

Second Intermediate : Liquid-phase synthesis of H-Pro-Leu-Gly-NH₂ using Fmoc-Pro-Leu-OH and Gly-NH₂ with BOP/HOBt activation.

Condensation of these intermediates followed by iodine-mediated Trt removal and disulfide bond formation yields this compound precursor 2. Final cleavage with TFA/TIS/H₂O (95:2.5:2.5) achieves 46.5% yield and >99% purity.

Table 1: CTC Resin Method vs. Traditional SPPS

Fmoc-SPPS with Automated On-Resin Oxidation

Biotage’s automated protocol employs Fmoc chemistry on a 0.5 mmol scale:

-

Peptide Assembly : DIC/Oxyma activation at 50°C for cysteine couplings minimizes racemization.

-

Mmt Removal : Four cycles of 2% TFA/DCM + 5% TIS (20 min each) ensure complete side-chain deprotection.

-

Disulfide Bond Formation : N-Chlorosuccinimide (1 eq, DMF, 50°C, 5 min) achieves >95% cyclization efficiency.

This method achieves 86% crude yield and reduces intermolecular dimerization, critical for isotopically labeled this compound production.

Liquid-Phase Synthesis Techniques

Historical S-Acyl Cysteine Intermediates

Early liquid-phase methods used S-acyl cysteines to prevent premature disulfide bonding. For example, JACS (1966) coupled protected cysteine derivatives via mixed carbonic-carboxylic anhydrides, achieving <25% yield due to oxidation challenges.

Modern Liquid-Phase Approaches

CN106589069B integrates liquid-phase synthesis for the second intermediate (H-Pro-Leu-Gly-NH₂), leveraging diethylamine for Fmoc removal. This hybrid strategy simplifies purification and scales effectively for industrial production.

Cyclization and Disulfide Bond Formation

On-Resin Oxidation

Biotage’s protocol demonstrates that NCS in DMF (50°C, 5 min) efficiently forms intramolecular disulfide bonds without requiring post-cleavage oxidation. Comparative HPLC analysis shows minimal dimerization (Fig. 4 in).

Solution-Phase Oxidation

Traditional air or H₂O₂ oxidation in alkaline conditions (pH 7–8) yields ≤33%, while iodine oxidation in DMF improves efficiency to 93%. CN106589069B avoids metallic sodium/liquid ammonia, enhancing safety.

Purification and Analytical Methods

Reversed-Phase HPLC

Post-synthesis purification using C18 columns (e.g., Fuji silica gel) with acetonitrile/water gradients achieves >99% purity. CN110339340A reports stability testing via HPLC, critical for pharmaceutical formulations.

HPTLC for Contaminant Screening

A standardized HPTLC method uses methanol extraction and silica gel plates (toluene:ethyl acetate:formic acid, 5:4:1) to detect this compound in biological samples. Linear calibration (4–24 ng) and 98–102% recovery rates ensure reliability.

Table 2: Analytical Techniques for this compound

| Method | Sensitivity | Application | Reference |

|---|---|---|---|

| HPLC | 0.1 μg/mL | Purity assessment | |

| HPTLC | 4 ng | Food/milk analysis | |

| ESI-MS | 1 ppm | Structural confirm. |

Stabilization Strategies

Análisis De Reacciones Químicas

Tipos de Reacciones: La oxitocina experimenta diversas reacciones químicas, entre las que se incluyen:

Oxidación: La formación del puente disulfuro entre los residuos de cisteína es una reacción de oxidación.

Reducción: El puente disulfuro se puede reducir para formar dos grupos tiol libres.

Sustitución: Los residuos de aminoácidos en la cadena peptídica se pueden sustituir para crear análogos de la oxitocina.

Reactivos y Condiciones Comunes:

Oxidación: Yodo, oxidación al aire.

Reducción: Ditiotreitol (DTT), tris(2-carboxietil)fosfina (TCEP).

Sustitución: Diversos aminoácidos protegidos y reactivos de acoplamiento utilizados en SPPS.

Principales Productos:

Oxidación: Formación del péptido de oxitocina activo con un puente disulfuro.

Reducción: Formación de la forma reducida de oxitocina con grupos tiol libres.

Sustitución: Péptidos análogos con secuencias de aminoácidos modificadas

Aplicaciones Científicas De Investigación

La oxitocina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un péptido modelo para estudiar la síntesis y el plegamiento de péptidos.

Biología: Se investiga su papel en el comportamiento social, la respuesta al estrés y las funciones reproductivas.

Medicina: Se utiliza clínicamente para inducir el parto, controlar el sangrado posparto y tratar ciertas afecciones psiquiátricas como los trastornos del espectro autista y la ansiedad social.

Industria: Se emplea en la industria farmacéutica para la producción de medicamentos basados en la oxitocina .

Mecanismo De Acción

La oxitocina ejerce sus efectos al unirse a los receptores de oxitocina, que son receptores acoplados a proteínas G (GPCR). Tras la unión, el receptor activa una cascada de señalización que lleva a un aumento de los niveles intracelulares de calcio. Esto, a su vez, desencadena diversas respuestas fisiológicas como las contracciones uterinas y la eyección de leche. La oxitocina también influye en el comportamiento social y las respuestas emocionales actuando sobre regiones cerebrales específicas implicadas en la cognición social y la unión .

Comparación Con Compuestos Similares

Structural Similarities and Differences :

- Both oxytocin and vasopressin share a conserved cyclic structure with a disulfide bond between Cys¹ and Cys⁶. They differ at positions 3 (Ile vs. Phe) and 8 (Leu vs. Arg) .

- Functional Divergence: this compound: Primarily stimulates uterine contractions during labor and milk ejection during lactation. Modulates social behavior and trust . Vasopressin: Regulates water retention (via V2 receptors in kidneys) and blood pressure (via V1a receptors in vascular smooth muscle). Limited overlap in social behavior modulation .

- Receptor Specificity : Despite structural homology, this compound receptors (OTR) show >100-fold selectivity for this compound over vasopressin, while vasopressin receptors (V1a, V1b, V2) exhibit reciprocal specificity .

Table 1: this compound vs. Vasopressin

Desamino-Oxytocin

- Structure: Replaces the N-terminal cysteine with β-mercaptopropionic acid, eliminating the free amino group .

- Activity: Retains ~80% of this compound’s uterotonic activity despite structural modification, demonstrating the non-essentiality of the amino group for receptor binding .

Selenoether this compound Analogues

- Structure: Substitutes sulfur in the disulfide bond with selenium, forming a non-reducible selenoether bridge .

- Advantages : Enhanced metabolic stability while maintaining potency (equipotent to native this compound in rodent models) .

- Structural Insight : NMR studies reveal a pre-organized conformation in solution, contrasting earlier X-ray crystallography data .

Table 2: Key this compound Analogues

Functional and Pharmacokinetic Comparisons

Receptor Binding and Signaling

- This compound vs. Vasopressin : Despite overlapping receptor activation at high doses, this compound’s affinity for OTR is 10–100× higher than for vasopressin receptors .

Measurement Challenges

- Cross-Reactivity: Immunoassays and mass spectrometry (MS) may conflate this compound with structurally similar peptides (e.g., vasopressin) due to near-identical masses (e.g., this compound: 1007.19 g/mol; vasopressin: 1084.23 g/mol) .

- Binding Artifacts : this compound’s propensity to form dimers or bind plasma proteins complicates quantification in biological matrices .

Clinical and Behavioral Implications

- Vasopressin in Social Behavior : Unlike this compound, vasopressin enhances aggression and stress responses, underscoring functional divergence despite structural homology .

- Analogues in Pain Management: Selenoether this compound analogues show analgesic effects in chronic abdominal pain models, suggesting clinical utility beyond reproductive health .

Actividad Biológica

Oxytocin (OT) is a nonapeptide hormone synthesized in the hypothalamus and released by the posterior pituitary gland. It plays a crucial role in various physiological processes, including reproduction, social bonding, and cardiovascular regulation. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on different organ systems, and potential therapeutic applications.

This compound exerts its effects primarily through binding to this compound receptors (OTRs), which are G protein-coupled receptors located in various tissues throughout the body. Upon activation, OTRs initiate intracellular signaling pathways involving phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in increased intracellular calcium levels and activation of protein kinase C (PKC), which mediates several biological responses .

Physiological Roles

1. Reproductive Functions:

- Uterine Contraction: this compound is well-known for its role in stimulating uterine contractions during childbirth. It enhances the contractility of the myometrium, facilitating labor .

- Lactation: During breastfeeding, this compound promotes milk ejection from the mammary glands by causing contraction of myoepithelial cells surrounding the milk ducts .

2. Social Behavior:

Research indicates that this compound is involved in social bonding and attachment behaviors. It has been shown to enhance trust, empathy, and social recognition in both humans and animals .

3. Cardiovascular Effects:

this compound has significant cardiovascular effects, including vasodilation and modulation of heart rate. Studies have demonstrated that OT can reduce heart rate and increase atrial natriuretic peptide (ANP) release, indicating a role in cardiac function regulation . The presence of OTRs in cardiac tissues suggests that this compound may have direct effects on cardiac physiology .

4. Renal Function:

this compound influences renal electrolyte excretion, promoting natriuresis (sodium excretion) independent of vasopressin activity. Elevated plasma levels of this compound correlate with increased sodium excretion, highlighting its role in fluid balance .

Research Findings

Recent studies have expanded our understanding of this compound's biological activity:

- Neuroprotective Effects: this compound has been identified as neuroprotective during birth, potentially aiding in fetal brain development by reducing oxidative stress .

- Psychiatric Applications: There is growing interest in this compound receptor agonists for treating stress-related psychiatric disorders. These compounds may help alleviate symptoms associated with anxiety and depression by enhancing social behavior and emotional processing .

- Developmental Biology: Research has shown that OTRs are expressed in developing tissues such as the human fetal penis, where they regulate cell migration and proliferation during organogenesis .

Case Studies

Several case studies illustrate the diverse effects of this compound:

- Case Study 1: A clinical trial investigated the use of intranasal this compound in patients with autism spectrum disorder (ASD). Results indicated improvements in social cognition and reduced anxiety levels among participants receiving this compound compared to placebo .

- Case Study 2: In a study involving postpartum women, administration of this compound was linked to enhanced maternal bonding behaviors and reduced incidences of postpartum depression, suggesting its potential as a therapeutic agent in maternal mental health .

Data Tables

| Biological Activity | Mechanism/Effect | Research Findings |

|---|---|---|

| Uterine Contraction | Stimulates myometrial contractions | Essential for labor induction |

| Milk Ejection | Contraction of myoepithelial cells | Facilitates breastfeeding |

| Social Bonding | Enhances trust and empathy | Linked to improved social interactions |

| Cardiovascular Regulation | Reduces heart rate; promotes vasodilation | Increases ANP release; OTR presence in cardiac tissue |

| Renal Function | Promotes sodium excretion | Correlation with elevated plasma OT levels |

| Neuroprotection | Reduces oxidative stress | Beneficial during fetal brain development |

Q & A

Q. What are the best practices for quantifying oxytocin in pharmaceutical preparations?

Utilize high-performance liquid chromatography (HPLC) with stringent validation criteria. Ensure system suitability by testing parameters such as signal-to-noise ratio (≥10), relative standard deviation of peak areas (≤0.73%), and theoretical plate counts (≥2000). Validate methods per ICH guidelines, including specificity, linearity (1–100 µg/mL), accuracy (recovery rates 95–105%), and robustness .

How can researchers formulate precise clinical research questions on this compound?

Apply the PICOT framework:

- P (Population): Define the cohort (e.g., "individuals with Prader-Willi syndrome").

- I (Intervention): Specify this compound dosage and administration route (e.g., "intranasal this compound, 24 IU").

- C (Comparison): Use placebo controls with identical delivery methods.

- O (Outcome): Select validated behavioral scales (e.g., Aberrant Behavior Checklist).

- T (Time): Include washout periods (e.g., 4 weeks) in crossover designs to mitigate carry-over effects .

Q. What are key considerations for designing this compound clinical trials in neurodevelopmental disorders?

Adopt double-blind, placebo-controlled crossover designs with small cohorts (n=24–50). Use standardized questionnaires (e.g., Hyperphagia Questionnaire) and monitor safety parameters (electrolytes, glucose). Address confounding factors like hormonal status and genetic variability in the this compound receptor (OXTR) .

Advanced Research Questions

Q. How can discrepancies between central and peripheral this compound measurements be addressed?

Standardize sampling protocols:

- Synchronize central (cerebrospinal fluid) and peripheral (plasma) sampling within <2 minutes.

- Report biochemical methods (e.g., radioimmunoassay vs. mass spectrometry).

- Control for variables like mental health status and exogenous this compound administration. Conduct meta-analyses to harmonize data from heterogeneous studies .

Q. What experimental designs mitigate domain-general vs. social-specific effects of this compound?

Use within-subject designs with counterbalanced this compound/placebo administration. Include non-social tasks (e.g., delay of gratification) alongside social paradigms (e.g., trust games). Control for carry-over effects by randomizing session order and analyzing first-session data separately .

Q. How do genetic and epigenetic factors influence this compound responses?

Integrate OXTR genotyping (e.g., rs53576 polymorphism) and promoter methylation analysis. For example, higher OXTR methylation correlates with reduced social cognition. Combine pharmacogenetic approaches with intranasal this compound (24 IU) to assess gene-dose interactions .

Q. What methods distinguish this compound’s effects from vasopressin receptor cross-activation?

Employ selective receptor antagonists (e.g., OXTR antagonist L-368,899) and vasopressin V1a receptor blockers (e.g., SR49059). Validate findings using optogenetic silencing of this compound neurons in animal models .

Q. How can contradictory findings on this compound’s pro-social vs. anti-social effects be resolved?

Conduct systematic reviews with subgroup analyses by context (e.g., competitive vs. cooperative settings) and participant traits (e.g., baseline anxiety). Reanalyze ignored data points (e.g., outliers in trust experiments) to identify moderators .

Q. What interdisciplinary approaches enhance this compound research?

Combine neuroimaging (fMRI during social tasks), endocrine profiling (salivary cortisol), and computational modeling (drift-diffusion models for decision-making). Collaborate across endocrinology, neuroscience, and genetics to map this compound’s role in allostasis .

Q. How do transgenic models refine our understanding of this compound receptor function?

Use CRISPR-edited prairie voles lacking OXTR to isolate receptor-mediated effects. Pair with behavioral assays (e.g., partner preference tests) and comparative studies in wild-type vs. knockout models. This clarifies whether behavioral deficits arise from receptor absence or compensatory mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.